molecular formula C14H23NO8 B12309767 (S)-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid

(S)-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid

Cat. No.: B12309767
M. Wt: 333.33 g/mol
InChI Key: XZOBNIRLXWJDDK-UHFFFAOYSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes tert-butoxycarbonyl and methoxy groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of amino acids with tert-butoxycarbonyl (Boc) groups, followed by the introduction of methoxy and oxo groups through various chemical reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as crystallization, filtration, and purification to isolate the final product. Quality control measures are essential to ensure that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-hydroxy-4-oxobutanoic acid
  • (S)-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-hydroxybutanoic acid

Uniqueness

Compared to similar compounds, (S)-2-((tert-Butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)-4-methoxy-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in research and development, particularly in the fields of organic synthesis and drug discovery.

Properties

Molecular Formula

C14H23NO8

Molecular Weight

333.33 g/mol

IUPAC Name

4-methoxy-2-[(3-methoxy-3-oxopropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C14H23NO8/c1-14(2,3)23-13(20)15(7-6-10(16)21-4)9(12(18)19)8-11(17)22-5/h9H,6-8H2,1-5H3,(H,18,19)

InChI Key

XZOBNIRLXWJDDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)OC)C(CC(=O)OC)C(=O)O

Origin of Product

United States

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